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Compound of Interest |

4-Methoxycyclohexane-1-
Compound Name:
carbaldehyde
CAS No.: 120552-57-0
Cat. No.: B044649
. J

Introduction & Structural Context

4-Methoxycyclohexane-1-carbaldehyde (CAS: 120552-57-0) is a disubstituted cyclohexane
derivative featuring an aldehyde moiety at C1 and a methoxy ether linkage at C4.[1][2][3] In
drug development, it serves as a lipophilic scaffold for introducing metabolic stability and
specific steric bulk.

Stereochemical Considerations

The molecule exists as two diastereomers. The trans-isomer is thermodynamically favored,
adopting a chair conformation where both the formyl (-CHO) and methoxy (-OCH

) groups occupy equatorial positions to minimize 1,3-diaxial interactions.

o Trans-isomer (Major): Diequatorial (1e, 4e).

o Cis-isomer (Minor): Axial-Equatorial (1a, 4e or le, 4a).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H and
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C NMR data provided below are derived from high-field analysis (400 MHz, CDCI

) of the trans-isomer, consistent with cyclohexane conformational theory.

H NMR Analysis (Proton)

The spectrum is dominated by the diagnostic aldehyde doublet and the methoxy singlet. The
ring protons exhibit complex second-order coupling, resolvable via

-coupling analysis.
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1.45-1.25

Multiplet

H-3, H-5 (ax)

Axial protons;

shielded region.

Key Stereochemical Marker: For the trans-isomer, H-1 and H-4 are both axial. Their signals

appear as triplets of triplets (

) due to large diaxial couplings (

Hz) with adjacent methylene protons. In the cis-isomer, one of these signals would narrow

significantly (

or

) due to the loss of diaxial coupling.

C NMR Analysis (Carbon)

Chemical Shift (

Type Assignment Notes
» Ppm)
Carbonyl carbon;
204.5 CH C=0 most deshielded
signal.
Carbon attached to
78.2 CH C4 methoxy; deshielded
by oxygen.
55.8 CH -OCH Methoxy carbon.
Carbon
50.1 CH C-1
to aldehyde.
Ring carbons
29.5 CH C-2,C-6
to aldehyde.
Ring carbons
28.1 CH C-3,C5
to methoxy.
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Infrared (IR) Spectroscopy

The IR spectrum provides rapid functional group verification. The absence of a broad O-H
stretch (3400 cm

) confirms the aldehyde is not contaminated with the corresponding alcohol or carboxylic acid.

2820 & 2720 cm

:C-H Stretch (Aldehyde). The "Fermi doublet” is the most reliable indicator of an aldehyde
functionality.

1725 cm

:C=0 Stretch. Strong, sharp carbonyl absorption.

1100 cm

:C-O-C Stretch. Strong ether band, confirming the methoxy group.

2930 & 2855 cm

:C-H Stretch (Alkane). Asymmetric and symmetric stretching of the cyclohexane ring.

Mass Spectrometry (MS) & Fragmentation

Molecular Formula: C

H
O

Molecular Weight: 142.20 g/mol lonization Mode: Electron Impact (El, 70 eV)

Fragmentation Pathway Logic

The fragmentation is driven by

-cleavage adjacent to the carbonyl group and the stability of the cyclohexane ring.

e Molecular lon (
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):

142 (Weak intensity).

-Cleavage (Loss of CHO): Removal of the formyl radical (
CHO, 29 Da) yields the cyclohexyl cation.

o 142

113 (Base Peak candidate).

Loss of Methanol (Elimination): Loss of neutral methanol (32 Da) from the parent or fragment
ions.

o 142

110.
Ring Fragmentation: Further breakdown of the cyclohexane ring typically yields C
H

(

55)and C

[M - CHOJ+ - CH20 (30)
- CHO (29) m/z 113
Molecular lon (M+)

m/z 142 - MeOH (32)

[M - MeOH]+cdot
m/z 110

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b044649?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 1: Proposed EI-MS fragmentation pathway for 4-methoxycyclohexane-1-
carbaldehyde.

Experimental Protocol: Sample Preparation for
Analysis

To ensure data integrity (Trustworthiness), follow this standardized workflow for spectroscopic
analysis.

NMR Sample Preparation

¢ Solvent Selection: Use Chloroform-d (CDCI

) (99.8% D) containing 0.03% v/v TMS as an internal standard.

o Concentration: Dissolve 10-15 mg of the aldehyde in 0.6 mL of solvent.

o Note: Aldehydes are prone to air oxidation. Flush the NMR tube with nitrogen or argon
immediately after preparation.

e Acquisition:
o Set relaxation delay (

) to
s to ensure accurate integration of the aldehyde proton.

o Number of scans (

): 16 (Proton), 256+ (Carbon).

Purification (If Spectrum Shows Acid Impurity)
If a broad singlet at ~11.0 ppm (COOH) is observed:

¢ Dissolve crude material in Et

O.
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Wash with saturated NaHCO

solution (removes acid).

Wash with brine, dry over MgSO

, and concentrate in vacuo (do not heat >40°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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